molecular formula C9H7N3O2S B055830 N'-(1,3-benzothiazol-2-yl)oxamide CAS No. 114354-20-0

N'-(1,3-benzothiazol-2-yl)oxamide

货号: B055830
CAS 编号: 114354-20-0
分子量: 221.24 g/mol
InChI 键: VQDHCBNTGMHIRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-(1,3-benzothiazol-2-yl)oxamide, also known as this compound, is a useful research compound. Its molecular formula is C9H7N3O2S and its molecular weight is 221.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing N'-(1,3-benzothiazol-2-yl)oxamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling benzothiazole-2-amine with oxalyl chloride derivatives. For example, and highlight refluxing in solvents like ethanol or dichloromethane with bases (e.g., triethylamine) to facilitate amide bond formation. Optimization includes adjusting reaction time (4–6 hours), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents to improve yields (22–70%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared (IR) spectroscopy for functional group analysis (e.g., C=O at ~1668 cm⁻¹), and Mass Spectrometry (MS) for molecular weight confirmation. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography (e.g., SHELX refinement) resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in benzothiazole derivatives?

  • Methodological Answer : SHELX programs (SHELXL, SHELXS) enable high-resolution refinement of X-ray data. For example, demonstrates triclinic P1 space group determination with intermolecular N–H⋯N hydrogen bonds and S⋯S interactions. Validate structures using R-factors (<0.05) and electron density maps to confirm planar conformations and substituent orientations .

Q. What experimental models are used to evaluate the bioactivity of this compound derivatives, and how can contradictory results be analyzed?

  • Methodological Answer : In vitro assays against Mycobacterium tuberculosis (MIC values) or cancer cell lines (IC50) are common. Contradictions arise from structural variations (e.g., substituent effects on lipophilicity) or assay conditions (e.g., bacterial strain specificity). Cross-validate using dose-response curves and molecular docking to correlate activity with electronic/steric properties .

Q. How do computational methods like DFT aid in understanding the electronic properties of benzothiazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. emphasizes basis set selection (e.g., B3LYP/6-311++G**) for accurate charge distribution and non-linear optical (NLO) property modeling. Compare theoretical IR/NMR spectra with experimental data to validate computational models .

Q. What strategies are employed to establish structure-activity relationships (SAR) for benzothiazole-based compounds?

  • Methodological Answer : Systematic substitution of functional groups (e.g., methoxy, fluoro) on the benzothiazole ring and pharmacophore mapping. and show that adamantane or phenoxyacetamide moieties enhance antitubercular activity. Use QSAR models with descriptors like LogP and polar surface area to predict bioavailability and target binding .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity profiles for structurally similar benzothiazole derivatives?

  • Methodological Answer : Variability in bioactivity (e.g., antitumor vs. antimicrobial) may stem from assay protocols (e.g., cell line specificity in vs. 16) or substituent positioning. For example, ethyl or methoxy groups alter steric hindrance, impacting target interactions. Reconcile discrepancies using meta-analyses of IC50/MIC data and molecular dynamics simulations .

Q. Methodological Best Practices

  • Synthetic Reproducibility : Document solvent purity, catalyst batch, and crystallization conditions (e.g., slow evaporation from ethanol) to ensure consistency .
  • Data Validation : Cross-check crystallographic data with CCDC entries and use Mercury software for visualization of hydrogen-bonding networks .
  • Bioactivity Confirmation : Pair in vitro assays with in vivo models (e.g., murine tuberculosis) and toxicity profiling to prioritize lead compounds .

属性

CAS 编号

114354-20-0

分子式

C9H7N3O2S

分子量

221.24 g/mol

IUPAC 名称

N'-(1,3-benzothiazol-2-yl)oxamide

InChI

InChI=1S/C9H7N3O2S/c10-7(13)8(14)12-9-11-5-3-1-2-4-6(5)15-9/h1-4H,(H2,10,13)(H,11,12,14)

InChI 键

VQDHCBNTGMHIRX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)N

规范 SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)N

同义词

Oxamide, 2-benzothiazolyl- (6CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。